N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXSWYNKVYWWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.6 g/mol. The compound features an indoline moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 898452-02-3 |
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit various biological activities. Notably, this compound has shown promising results in several studies:
- Affinity for Receptors : The compound exhibits nanomolar affinity for oxytocin receptors in both rat and human models. This suggests potential applications in modulating uterine contractions and delaying parturition.
- Cardiovascular Effects : Sulfonamide derivatives have been linked to changes in cardiovascular dynamics. For instance, studies on related sulfonamides indicate their ability to act as endothelin receptor-A inhibitors, potentially alleviating pulmonary vascular hypertension and cardiac hypertrophy .
- Inhibition of Enzymatic Activity : Some derivatives of sulfonamides have demonstrated inhibitory effects on carbonic anhydrase, which may be beneficial in treating conditions like severe heart failure.
Case Studies and Experimental Findings
Several studies have explored the biological activity of sulfonamide derivatives and their impact on physiological parameters:
Study on Perfusion Pressure
A recent study evaluated the effects of various sulfonamide compounds on perfusion pressure using an isolated rat heart model. The experimental design included:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound A (sulfonamide) | 0.001 nM |
| III | Compound B (another sulfonamide) | 0.001 nM |
| IV | Compound C (sulfonamide derivative) | 0.001 nM |
| V | Compound D (sulfonamide derivative) | 0.001 nM |
The results indicated that certain compounds could significantly alter perfusion pressure over time, suggesting a mechanism involving calcium channel inhibition .
Synthesis Methods
The synthesis of this compound typically follows multi-step organic reactions:
- Formation of the Indoline Moiety : Indoline is synthesized from indole via catalytic hydrogenation.
- Attachment of the Thiophene Ring : This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
- Formation of the Benzene Sulfonamide Structure : Amide coupling reactions are commonly employed to introduce the benzene sulfonamide moiety.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogues from the evidence:
Key Findings from Comparative Analysis
Biological Activity: Thiophene-sulfonamide hybrids, such as those in –4, exhibit potent antibacterial activity against multidrug-resistant Staphylococcus aureus . The target compound’s indoline moiety may enhance binding to bacterial topoisomerases or penicillin-binding proteins. Piperazinylquinolone derivatives (–4) show broad-spectrum activity, but the addition of indoline in the target compound could reduce off-target effects .
Synthetic Accessibility :
- Pd-mediated coupling () is a viable route for synthesizing indole/thiophene-sulfonamide hybrids. The target compound may require similar strategies for the indoline-thiophene-ethyl linkage .
- In contrast, N-(2-thiazolyl)-benzenesulfonamide derivatives () are synthesized via simpler routes, such as sulfathiazole condensation .
Physicochemical Properties: The 2,4,6-trimethylbenzenesulfonamide group in the target compound likely increases lipophilicity (LogP) compared to non-methylated analogues, improving cell membrane penetration . Patent compounds with indoline-quinoline cores () may face higher metabolic clearance due to larger molecular weights, whereas the target compound’s compact structure could offer better bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonamide formation. For example:
- Step 1 : Condensation of indoline and thiophene derivatives via a Mannich-type reaction to form the ethyl backbone.
- Step 2 : Sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) .
Key challenges include controlling regioselectivity during coupling and minimizing side reactions. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Single crystals can be grown via slow evaporation of saturated solutions in DCM/hexane. For computational validation, density functional theory (DFT) methods (e.g., B3LYP/6-31G*) are used to compare calculated bond lengths/angles with crystallographic data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying connectivity, particularly distinguishing between indoline and thiophene protons .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?
The compound undergoes:
- Oxidation : Thiophene rings oxidize to sulfoxides/sulfones using mCPBA or H₂O₂/AcOH.
- Reduction : Sulfonamide groups reduce to amines with LiAlH₄, but over-reduction of indole rings must be controlled .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially on the thiophene ring. Reaction conditions (temperature, stoichiometry) significantly impact regioselectivity. For example, excess HNO₃ leads to di-nitration, complicating product isolation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting biological activity reports)?
Contradictory activity data may arise from conformational flexibility or solvent effects. Hybrid DFT/molecular dynamics (MD) simulations (e.g., using Gaussian and AMBER) can model ligand-protein interactions under varying conditions. For instance, binding free energy calculations (MM-PBSA/GBSA) can explain why the compound shows higher affinity for COX-2 in polar solvents (ΔG = -9.2 kcal/mol) versus nonpolar environments (ΔG = -6.8 kcal/mol) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting sulfonamide derivatives?
- Core modifications : Replace thiophene with furan or pyrrole to assess π-stacking effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance sulfonamide acidity, improving receptor binding.
- Biological assays : Use kinase inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) to correlate structural changes with activity. For example, 2,4,6-trimethyl substitution improves steric complementarity with hydrophobic enzyme pockets .
Q. How can crystallographic data and spectroscopic results be integrated to resolve ambiguous structural features?
When NMR signals overlap (e.g., indoline NH vs. sulfonamide NH), synchrotron X-ray diffraction (resolution < 1.0 Å) can clarify proton positions. For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) and time-resolved IR spectroscopy track conformational changes. SHELX software refines disorder models in crystallographic data, such as resolving dual conformations in the sulfonamide group .
Q. What experimental designs mitigate challenges in pharmacokinetic studies (e.g., low bioavailability)?
- Prodrug synthesis : Acetylate the sulfonamide group to enhance membrane permeability.
- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. LC-MS/MS quantifies metabolites like hydroxylated indoline derivatives.
- In silico modeling : SwissADME predicts logP (2.8) and bioavailability scores (0.55), guiding formulation adjustments (e.g., nanoemulsions) .
Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. neuroprotection) be systematically analyzed?
- Dose-response profiling : Establish biphasic effects using MTT assays (e.g., neuroprotection at 10 μM vs. apoptosis induction at 50 μM).
- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., unintended Akt/mTOR activation).
- Control experiments : Compare with structural analogs (e.g., lacking the thiophene group) to isolate functional group contributions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indoline-thiophene coupling | CH₃CN, 80°C, 12 h | 65 | 92% |
| Sulfonylation | 2,4,6-trimethylbenzenesulfonyl chloride, pyridine, 0°C→RT | 78 | 96% |
| Purification | Column chromatography (EtOAc/hexane 1:4) | 85 | 99% |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
